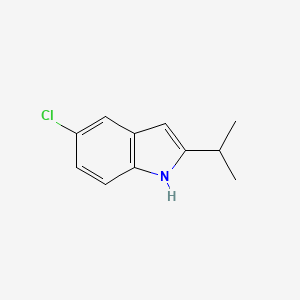

5-chloro-2-isopropyl-1h-indole

Description

Properties

IUPAC Name |

5-chloro-2-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRJXVNEZQLQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626630 | |

| Record name | 5-Chloro-2-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573716-61-7 | |

| Record name | 5-Chloro-2-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-isopropyl-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with commercially available indole or its derivatives.

Chlorination: The indole is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Isopropylation: The chlorinated indole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group at the 2-position.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-isopropyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like nitronium tetrafluoroborate for nitration.

Major Products Formed

Oxidation: Formation of this compound-3-carboxaldehyde.

Reduction: Formation of 5-chloro-2-isopropyl-1H-indoline.

Substitution: Formation of 5-chloro-2-isopropyl-3-nitro-1H-indole.

Scientific Research Applications

Anticancer Applications

One of the most significant applications of 5-chloro-2-isopropyl-1H-indole is in the development of anticancer agents. Research has demonstrated that indole derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound interacts with key amino acids in tyrosine kinase receptors, forming hydrogen bonds and hydrophobic interactions that inhibit cancer cell proliferation. For instance, studies have shown that it forms halogen bonds with cysteine residues, which are crucial for the activity of several oncogenic pathways .

- Case Studies : In vitro studies have reported that this compound derivatives exhibit significant antiproliferative activity against liver cancer cells (Hep-G2) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antiviral Properties

The compound has also been explored for its antiviral properties, particularly against hepatitis C virus (HCV).

- Research Findings : Indole derivatives have been synthesized and tested for their ability to inhibit HCV replication. Some derivatives showed promising anti-HCV activity with EC50 values in the low micromolar range, indicating their potential as antiviral agents .

- Mechanism : The antiviral activity is attributed to the ability of indoles to interfere with viral replication mechanisms and inhibit viral proteases, making them valuable scaffolds for drug design against viral infections .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial activity against a range of pathogens.

- Antibacterial Studies : Research indicates that indole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances their antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

- Case Examples : Specific derivatives have been evaluated for their antibacterial activity, showing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

Role as a Pharmacophore

This compound serves as a crucial pharmacophore in the design of new therapeutic agents.

- Hybridization Strategies : The compound's structure allows for molecular hybridization techniques to create novel compounds with enhanced biological activities. For instance, combining it with other pharmacologically active moieties has led to the development of new candidates for further testing .

- Diverse Applications : Its versatility extends beyond anticancer and antiviral applications; it is also being investigated for use in developing antihypertensive and anti-inflammatory drugs due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-chloro-2-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares 5-chloro-2-isopropyl-1H-indole with structurally related indole derivatives:

Key Observations:

Halogen Position: Chlorine at position 5 (as in the target compound) vs. position 6 (e.g., compound 8 in ) alters electronic distribution.

Steric Effects : The isopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., propyl in ). This may reduce crystallization efficiency, as observed in SHELX-refined structures where bulky groups complicate packing .

Biological Relevance : Triazole- and imidazole-substituted indoles (–5) exhibit bioactivity (e.g., antioxidant properties), suggesting that this compound could serve as a scaffold for drug discovery if functionalized appropriately .

Biological Activity

5-Chloro-2-isopropyl-1H-indole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, which is known for its broad range of biological activities. The presence of the chlorine atom and isopropyl group in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific pathways involved in cancer cell proliferation. For instance, studies indicate that this compound can inhibit mutant forms of epidermal growth factor receptor (EGFR) and BRAF pathways, which are crucial in many cancer types.

Key Interactions

- Hydrophobic Interactions : The indole moiety forms hydrophobic interactions with amino acid residues within the active sites of target proteins.

- Halogen Bonding : The chlorine atom interacts with key residues, enhancing binding affinity.

- Ionic and Hydrogen Bonding : The compound forms ionic bonds and hydrogen bonds with critical amino acids, contributing to its potency as an inhibitor.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM across different assays.

Table 1: Antiproliferative Activity of this compound

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| Panc-1 (Pancreatic) | 29 | Inhibition of EGFR/BRAF pathways |

| MCF-7 (Breast) | 33 | Dual inhibition of mutant pathways |

| A549 (Lung) | 42 | Disruption of cellular signaling |

Study on Anticancer Activity

In a comprehensive study published in early 2023, researchers synthesized a series of indole derivatives including this compound. The study found that this compound exhibited potent antiproliferative activity against multiple cancer cell lines, outperforming several established chemotherapeutic agents like erlotinib. The results indicated that the compound's structural modifications significantly enhanced its efficacy against resistant cancer cells .

Potential Therapeutic Applications

Given its potent biological activity, this compound shows promise for development into therapeutic agents for cancer treatment. Its dual-targeting mechanism makes it a valuable candidate for further research aimed at overcoming drug resistance in cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-isopropyl-1H-indole, and what key reaction parameters influence yield?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for synthesizing halogenated indole derivatives. For example, dissolve intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF mixtures, add CuI and alkyne precursors, and stir for 12 hours. Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product . Key parameters include catalyst loading (0.1–0.2 eq.), solvent polarity, and reaction time. Yield optimization may require iterative adjustments to these variables.

Q. What spectroscopic methods are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Prioritize multinuclear NMR (1H, 13C, and 19F) to confirm substituent positions and purity. For example, 19F NMR can resolve halogen environments, while 1H NMR identifies isopropyl proton splitting patterns. Complement with high-resolution mass spectrometry (HRMS) for molecular ion confirmation and thin-layer chromatography (TLC) to monitor reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 filters for organic vapors. Wear nitrile gloves, face shields, and lab coats to prevent dermal exposure. Avoid drainage contamination and store waste separately for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for halogenated indole derivatives during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months) while monitoring decomposition via HPLC. Compare results with computational models predicting degradation pathways (e.g., hydrolysis of the chloro substituent). Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability thresholds .

Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to evaluate binding affinities to target proteins (e.g., kinase enzymes). Validate predictions with QSAR models trained on indole derivatives’ electronic parameters (Hammett σ values) and steric effects (Taft’s Es) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The chloro group at position 5 acts as a meta-director, while the isopropyl group at position 2 is sterically hindering. Use Friedel-Crafts acylation with Lewis acids (e.g., AlCl3) to target position 4 or 6. Monitor regioselectivity via 13C NMR to confirm substitution patterns .

Q. How can researchers analyze and mitigate byproduct formation in the synthesis of this compound?

- Methodological Answer : Employ LC-MS or GC-MS to identify byproducts (e.g., dehalogenated or dimerized species). Optimize reaction conditions by reducing excess reagents or switching solvents (e.g., from DMF to acetonitrile). Use preparative HPLC for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.